5,7-Dihydrofuro[3,4-b]pyridine
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Overview
Description
5,7-Dihydrofuro[3,4-b]pyridine is a heterocyclic compound with the molecular formula C₇H₇NO. It is a fused bicyclic structure consisting of a furan ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrofuro[3,4-b]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloropyridines with hydrazine hydrate can lead to the formation of substituted pyrazolo[3,4-b]pyridines, which can be further transformed into this compound .
Industrial Production Methods
Industrial production methods for this compound often involve eco-friendly and efficient synthetic routes. Microwave-assisted synthesis has been employed to accelerate the reaction process, resulting in higher yields and reduced reaction times . This method is particularly advantageous for large-scale production due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like hydrazine hydrate and various amines.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridines and their derivatives .
Scientific Research Applications
5,7-Dihydrofuro[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5,7-Dihydrofuro[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered nitrogen-containing heterocycle.
Dihydropyridine: A partially saturated derivative of pyridine.
Piperidine: A saturated six-membered nitrogen-containing heterocycle.
Uniqueness
5,7-Dihydrofuro[3,4-b]pyridine is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocycles .
Properties
IUPAC Name |
5,7-dihydrofuro[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6-4-9-5-7(6)8-3-1/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKAKDJOXWRYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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